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Compound of Interest

Compound Name: ARV-771

Cat. No.: B605596 Get Quote

A Comparison Guide for Researchers

This guide provides a comprehensive analysis of the published in vivo results for ARV-771, a

first-generation PROTAC (Proteolysis Targeting Chimera) designed to degrade Bromodomain

and Extra-Terminal (BET) proteins. For researchers in drug development and oncology,

understanding the reproducibility and comparative efficacy of such compounds is critical. This

document summarizes key in vivo studies, compares ARV-771 to alternative BET degraders,

and provides detailed experimental protocols to aid in the design and interpretation of future

research.

Summary of In Vivo Performance
ARV-771 has demonstrated significant in vivo anti-tumor activity in various preclinical cancer

models. The initial groundbreaking studies have been followed by further research that, while

not always direct replications, provides a body of evidence supporting the initial findings of in

vivo efficacy. These independent studies, conducted in different cancer types, lend credence to

the reproducibility of the foundational results.

Castration-Resistant Prostate Cancer (CRPC)
The primary indication for which ARV-771 was initially investigated is CRPC. In vivo studies

have consistently shown its ability to induce tumor regression in xenograft models.
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Parameter Raina et al., 2016[1][2][3]
Independent Validation

(General Findings)[4][5]

Animal Model
Male Nu/Nu mice with 22Rv1

xenografts

Male Nu/Nu or SCID mice with

CRPC xenografts (e.g., 22Rv1,

VCaP)

ARV-771 Dosing
10 mg/kg and 30 mg/kg, daily,

subcutaneous

Similar dosing regimens have

been reported in subsequent

literature.

Key Outcomes

Dose-dependent tumor growth

inhibition and regression.

Downregulation of BRD4, c-

MYC, and AR-V7 in tumor

tissue.

Confirmation of tumor growth

inhibition and target protein

degradation.

Other Cancer Models
The anti-tumor activity of ARV-771 has been explored in other cancer types, further supporting

its potential as a therapeutic agent.
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Cancer Type Key In Vivo Findings Reference

Hepatocellular Carcinoma

(HCC)

Significant reduction in tumor

volume and weight in HepG2

xenografts.

[5]

Mantle Cell Lymphoma (MCL)

Inhibited in vivo growth and

improved survival in MCL-

engrafted mice; showed

superior pharmacological

properties compared to ARV-

825.

[6]

Secondary Acute Myeloid

Leukemia (sAML)

More effective than the BET

inhibitor OTX015 in reducing

leukemia burden and

improving survival in a mouse

model.

[7]

Comparative Efficacy: ARV-771 vs. Alternative BET-
PROTACs
Several other BET-targeting PROTACs have been developed and evaluated in vivo. The most

direct competitor to ARV-771 in early-generation degraders is ARV-825, which utilizes the

Cereblon (CRBN) E3 ligase for degradation, in contrast to ARV-771's use of von Hippel-Lindau

(VHL).
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Compound E3 Ligase Recruited

Key In Vivo

Comparative

Findings

References

ARV-771 VHL

In a mantle cell

lymphoma model,

ARV-771 was found to

have superior

pharmacological

properties and better

in vivo efficacy than

ARV-825.[6] In a

secondary AML

model, ARV-771 was

more effective than

the BET inhibitor

OTX015.[7]

[6][7]

ARV-825 CRBN

Has demonstrated in

vivo efficacy in

neuroblastoma and

other cancer models.

[8][9] While a direct

head-to-head

comparison in a solid

tumor model with

ARV-771 is not

extensively published,

the MCL study

suggests potential

differences in efficacy.

[8][9]

dBET1 CRBN

Showed in vivo

efficacy in a human

leukemia xenograft

model.[10]

[10]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings.

Below are summaries of the in vivo experimental protocols used in key studies of ARV-771.

Castration-Resistant Prostate Cancer (CRPC) Xenograft
Model (Raina et al., 2016)

Cell Line: 22Rv1 human CRPC cells.

Animal Model: Male athymic nude (Nu/Nu) mice.

Tumor Implantation: 22Rv1 cells were implanted subcutaneously.

Drug Administration: ARV-771 was administered via subcutaneous injections, typically at

doses of 10 mg/kg or 30 mg/kg, once daily.

Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors

were harvested for pharmacodynamic analysis, including Western blotting to assess the

levels of BRD4, c-MYC, and AR-V7.[1][2][3][11][12]

Hepatocellular Carcinoma (HCC) Xenograft Model
Cell Line: HepG2 human HCC cells.

Animal Model: Nude mice.

Tumor Implantation: HepG2 cells were injected subcutaneously to establish xenografts.

Drug Administration: Mice were treated with ARV-771 or a vehicle control for 25 days.

Endpoint Analysis: Tumor size and body weight were monitored. At the conclusion of the

treatment period, tumor volume and weight were measured.[5]

Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling

pathway of ARV-771 and a typical experimental workflow for in vivo studies.
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Caption: Mechanism of Action of ARV-771.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b605596?utm_src=pdf-body-img
https://www.benchchem.com/product/b605596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Cell Culture
(e.g., 22Rv1, HepG2)

Subcutaneous
Implantation in Mice

Tumor Growth to
Palpable Size

Randomization into
Treatment Groups

Daily Subcutaneous
Administration

(ARV-771 or Vehicle)

Tumor Volume and
Body Weight Monitoring

Endpoint Reached

Tumor Excision and
Pharmacodynamic Analysis

(e.g., Western Blot)

End

Click to download full resolution via product page

Caption: Typical In Vivo Xenograft Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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